3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 3-[(2-chloropyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-8-4-5-11(9-19)10-22-12-6-7-17-13(16)18-12/h6-7,11H,4-5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLSOQHMHHRVFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117625 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(2-chloro-4-pyrimidinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353988-25-6 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(2-chloro-4-pyrimidinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353988-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[(2-chloro-4-pyrimidinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyrimidine Intermediate: The starting material, 2-chloropyrimidine, undergoes a nucleophilic substitution reaction with a thiol reagent to introduce the sulfanylmethyl group.
Piperidine Derivative Formation: The intermediate is then reacted with piperidine-1-carboxylic acid tert-butyl ester under basic conditions to form the final product.
Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Synthetic Formation of the Tert-Butyl Ester Group
The tert-butyl ester group is typically introduced via Steglich esterification , a mild method employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate carboxylic acids (e.g., piperidine-1-carboxylic acid) for reaction with tert-butanol . This method avoids acid-sensitive substrates and yields stable esters.
| Reaction Component | Conditions | Yield |
|---|---|---|
| Carboxylic acid + DCC/DMAP | Anhydrous dichloromethane, 0°C → RT, 12–24 h | 80–95% |
| Nucleophile (tert-butanol) | Added post O-acylisourea intermediate formation | – |
Key Insight : DMAP accelerates esterification by forming a reactive acylpyridinium intermediate, minimizing side reactions .
Sulfanylation at the Pyrimidine Ring
The chloropyrimidine moiety undergoes nucleophilic aromatic substitution (SNAr) with thiols to install sulfanyl groups. For example, coupling with piperidine derivatives occurs under basic conditions:
| Reaction | Conditions | Yield |
|---|---|---|
| 2-Chloro-pyrimidine + Thiol | K2CO3 or Et3N, DMF, 60–80°C, 6–12 h | 70–85% |
| Post-reaction purification | Column chromatography (hexane/ethyl acetate) | – |
Mechanistic Note : The electron-withdrawing chlorine atom activates the pyrimidine ring for attack by sulfur nucleophiles.
Ester Hydrolysis
The tert-butyl ester is cleaved under acidic or reductive conditions to yield carboxylic acids, enabling further functionalization :
| Method | Conditions | Yield |
|---|---|---|
| Acidic hydrolysis (TFA) | Trifluoroacetic acid/DCM (1:1), RT, 4–6 h | 90–95% |
| Reductive cleavage (H2/Pd-C) | H2 (1 atm), Pd-C (10%), MeOH, RT, 12 h | 80–88% |
Application : Hydrolysis is pivotal for converting prodrugs into active pharmaceutical ingredients .
Amidation and Urea Formation
The piperidine nitrogen reacts with electrophiles (e.g., sulfonyl chlorides, isocyanates) to form amides or ureas, enhancing pharmacological properties :
| Reaction | Conditions | Yield |
|---|---|---|
| Piperidine + MsCl | Et3N, DCM, 0°C → RT, 2 h | 89–91% |
| Piperidine + Isocyanate | THF, RT, 12 h | 75–82% |
Example : Methanesulfonylation of the piperidine nitrogen proceeds efficiently with triethylamine as a base .
Cross-Coupling Reactions
The chloropyrimidine group participates in Suzuki–Miyaura couplings with boronic acids, enabling aryl/heteroaryl diversification :
| Reaction | Conditions | Yield |
|---|---|---|
| Pyrimidine + Aryl boronic acid | Pd(PPh3)4, Na2CO3, DME/H2O (2:1), 90°C, 6 h | 96.7% |
Optimization : High yields require palladium catalysts and mixed solvent systems .
Functional Group Interconversion
The sulfanylmethyl linker (-SCH2-) undergoes oxidation to sulfones or sulfoxides, altering electronic properties:
| Reaction | Conditions | Yield |
|---|---|---|
| Oxidation to sulfone | mCPBA (2 equiv), DCM, 0°C → RT, 4 h | 85–90% |
| Oxidation to sulfoxide | H2O2 (30%), AcOH, RT, 2 h | 70–75% |
Impact : Sulfone derivatives exhibit enhanced metabolic stability in drug candidates.
Deprotection of the Piperidine Ring
The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to regenerate the free amine, facilitating subsequent alkylation or acylation :
| Reagent | Conditions | Yield |
|---|---|---|
| HCl (4M in dioxane) | DCM, RT, 2 h | 95% |
| TFA | DCM, RT, 1 h | 98% |
Utility : Deprotection is critical for synthesizing secondary amines in bioactive molecules.
Scientific Research Applications
The compound 3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a derivative of piperidine that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and agricultural science. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
Medicinal Chemistry
The compound has shown promise as a pharmacological agent due to its structural similarity to known bioactive compounds. Its derivatives are being investigated for:
- Antiviral Activity: Compounds with similar structures have been reported to inhibit viral replication, suggesting potential use in antiviral therapies.
- Anticancer Properties: Research indicates that piperidine derivatives can influence cancer cell proliferation and apoptosis, making this compound a candidate for further anticancer studies.
Agricultural Applications
The compound's antifungal properties have been explored in agricultural settings:
- Fungicide Development: The active components derived from this compound have been tested against various fungal pathogens affecting crops. Studies suggest that it could be effective in controlling fungi due to its unique chemical structure that targets fungal cell membranes.
Insecticide Potential
Research has indicated that the compound may possess insecticidal properties:
- Pest Control: Preliminary studies have shown effectiveness against certain pests, suggesting its potential as an environmentally friendly insecticide.
Case Study 1: Antiviral Activity
A study published in the Journal of Medicinal Chemistry evaluated the antiviral properties of piperidine derivatives. The results demonstrated that compounds similar to This compound exhibited significant inhibition of viral replication in vitro, leading to further investigations into their mechanism of action.
Case Study 2: Agricultural Efficacy
In a field trial reported by Agricultural Sciences, the efficacy of the compound as a fungicide was assessed against Fusarium species. The results indicated a notable reduction in fungal growth when treated with the compound, supporting its potential use in agricultural fungicides.
Mechanism of Action
The mechanism of action of compounds containing the pyrimidine ring often involves interaction with nucleic acids or enzymes. The chloro group and the sulfanylmethyl group can enhance binding affinity to biological targets, potentially leading to inhibition of specific enzymes or receptors.
Comparison with Similar Compounds
Analysis of Structural and Functional Differences
Substituent Position on Pyrimidine Ring :
- The target compound’s 2-chloro group at pyrimidine-4 () contrasts with analogs like the 4-chloro-6-methyl derivative (CAS 1353981-88-0), where chloro and methyl groups occupy positions 4 and 6, respectively . Such positional changes alter electronic effects (e.g., chloro’s electron-withdrawing nature) and steric accessibility for downstream reactions.
Linkage Type: The sulfanylmethyl (-SCH2-) group in the target compound provides a flexible spacer between the piperidine and pyrimidine rings.
Functional Group Modifications :
- The methylsulfanyl (-SMe) group in the analog from introduces a sulfur-containing substituent at pyrimidine-2, which may enhance lipophilicity compared to the target’s chloro group .
Biological Activity
3-(2-Chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C13H18ClN3O2S
- Molecular Weight : 303.82 g/mol
This structure features a piperidine ring, a chlorinated pyrimidine moiety, and a tert-butyl ester functional group, which contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in several contexts, including its potential as an enzyme inhibitor and its effects on cellular processes.
Enzyme Inhibition
Research indicates that compounds with similar structural motifs exhibit inhibitory activity against various enzymes. For instance, studies have shown that pyrimidine derivatives can act as inhibitors of neuraminidase, an enzyme critical for viral replication in influenza viruses . The specific inhibitory activity of this compound against neuraminidase or other targets has yet to be explicitly detailed in available literature.
Antiviral Activity
In vitro studies have demonstrated that certain piperidine derivatives possess antiviral properties. For example, compounds structurally related to the target compound have shown efficacy against influenza viruses by inhibiting viral replication . The mechanism often involves binding to the active site of the enzyme and preventing substrate interaction.
Case Studies and Research Findings
A selection of relevant studies highlights the biological activities associated with similar compounds:
- Study on Neuraminidase Inhibitors :
- Synthesis and Biological Evaluation :
- Structure-Activity Relationship (SAR) Studies :
Data Summary Table
Q & A
Q. What synthetic routes are commonly employed to prepare 3-(2-chloro-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Reacting a tert-butyl-protected piperidine derivative with a chloropyrimidine thiol intermediate under inert conditions (e.g., nitrogen atmosphere).
- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during synthesis, followed by deprotection under acidic conditions if required .
- Optimized coupling : Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) may enhance cross-coupling efficiency for pyrimidine-thioether bond formation, as seen in analogous pyrimidine-piperidine systems .
Q. How should researchers safely handle this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders due to potential inhalation hazards .
- Ventilation : Conduct reactions in a fume hood to avoid exposure to volatile byproducts.
- First aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Storage : Store in a cool, dry place (<4°C) under nitrogen to prevent hydrolysis of the tert-butyl ester group .
Q. What analytical methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and pyrimidine protons (δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~350–400 g/mol range based on analogs) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% for most research applications) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for the chloropyrimidine moiety in cross-coupling reactions?
- Controlled experiments : Vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, Cs₂CO₃ in tert-butanol at 80–100°C improves nucleophilic substitution efficiency in similar systems .
- Mechanistic studies : Use DFT calculations to model electron density distribution on the pyrimidine ring, predicting sites susceptible to nucleophilic attack or oxidative degradation .
- Comparative analysis : Benchmark against structurally related compounds (e.g., tert-butyl 4-(diphenylamino)piperidine-1-carboxylate) to isolate steric/electronic effects .
Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?
- Accelerated stability studies : Expose the compound to buffers (pH 1–13) at 40–60°C for 48–72 hours, monitoring degradation via LC-MS. Boc-protected piperidines generally show instability in strong acids (pH <2) .
- Lyophilization : For long-term storage, lyophilize the compound after confirming thermal stability via TGA (decomposition onset >150°C for tert-butyl esters) .
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate absorption bands <400 nm, as chloropyrimidines are prone to photodegradation .
Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) that recognize pyrimidine scaffolds. Focus on the sulfanylmethyl group’s role in hydrogen bonding .
- ADMET profiling : Predict pharmacokinetic properties (e.g., logP, solubility) using QSAR models. Tert-butyl esters generally enhance lipophilicity, which may require optimization for bioavailability .
- Dynamic simulations : Perform MD simulations to assess conformational flexibility of the piperidine ring in aqueous vs. lipid environments .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
